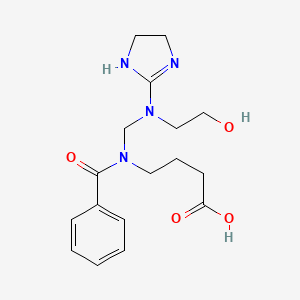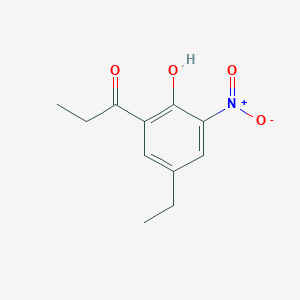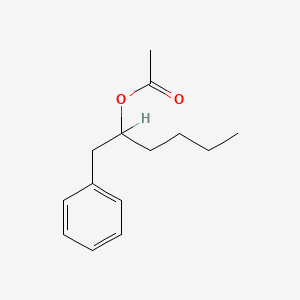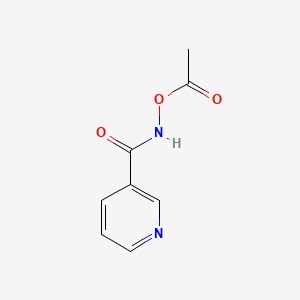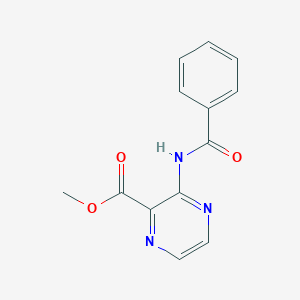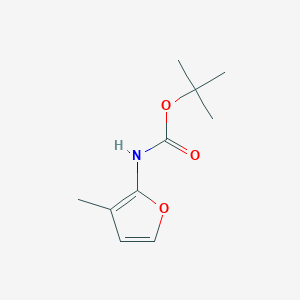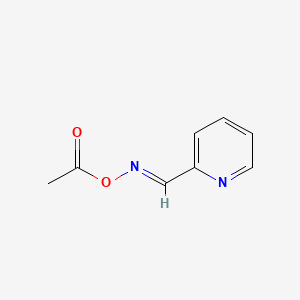
2-Pyridinecarboxaldehyde, O-acetyloxime, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-Pyridinecarbaldehyde O-acetyl oxime is an organic compound belonging to the oxime family. Oximes are characterized by the presence of the functional group RR’C=N−OH, where R and R’ can be various organic groups. This compound is particularly interesting due to its applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(E)-2-Pyridinecarbaldehyde O-acetyl oxime can be synthesized through the reaction of 2-pyridinecarbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or methanolic solution and is followed by acetylation using acetic anhydride .
Industrial Production Methods
Industrial production methods for oxime compounds often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-Pyridinecarbaldehyde O-acetyl oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions typically yield amines.
Substitution: The oxime group can participate in substitution reactions, forming various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and acyl halides for substitution reactions .
Major Products
The major products formed from these reactions include nitrile oxides, amines, and various substituted oxime derivatives .
Wissenschaftliche Forschungsanwendungen
(E)-2-Pyridinecarbaldehyde O-acetyl oxime has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (E)-2-Pyridinecarbaldehyde O-acetyl oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, oxime compounds can generate nitric oxide, which has various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzaldoxime: Similar in structure but derived from benzaldehyde.
Acetaldoxime: Derived from acetaldehyde and used in similar applications.
Cyclohexanone oxime: Used in the production of nylon-6.
Uniqueness
(E)-2-Pyridinecarbaldehyde O-acetyl oxime is unique due to its pyridine ring, which imparts distinct chemical properties and reactivity compared to other oximes. This uniqueness makes it valuable in specific applications such as coordination chemistry and the synthesis of heterocyclic compounds .
Eigenschaften
CAS-Nummer |
19433-10-4 |
|---|---|
Molekularformel |
C8H8N2O2 |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
[(E)-pyridin-2-ylmethylideneamino] acetate |
InChI |
InChI=1S/C8H8N2O2/c1-7(11)12-10-6-8-4-2-3-5-9-8/h2-6H,1H3/b10-6+ |
InChI-Schlüssel |
LYEMTBDCPVQOKS-UXBLZVDNSA-N |
Isomerische SMILES |
CC(=O)O/N=C/C1=CC=CC=N1 |
Kanonische SMILES |
CC(=O)ON=CC1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aS,4S,6aR)-1,3-dibenzyl-4-hydroxy-4-(3-methoxypropyl)-6,6a-dihydro-3aH-thieno[3,4-d]imidazol-2-one](/img/structure/B13789779.png)
